Treprostinil Palmitil Inhalation Powder (TPIP) Delivers a 35% Placebo-Adjusted Reduction in Pulmonary Vascular Resistance in a 16-Week Phase 2b PAH Trial
In a Phase 2b, randomized, double-blind, placebo-controlled trial (NCT05147805) involving 102 patients with WHO Group 1 PAH, once-daily TPIP treatment resulted in a 35% placebo-adjusted reduction from baseline in pulmonary vascular resistance (PVR) at week 16 . This effect was assessed approximately 24 hours post-dose. Comparator: Placebo.
| Evidence Dimension | Pulmonary Vascular Resistance (PVR) Change |
|---|---|
| Target Compound Data | 35% placebo-adjusted reduction from baseline (Least Squares mean ratio = 0.65; 95% CI: 0.54-0.79; p < 0.001) |
| Comparator Or Baseline | Placebo (Least Squares mean ratio = 1.0) |
| Quantified Difference | 35% relative reduction vs. placebo |
| Conditions | Phase 2b, 16-week, randomized, double-blind, placebo-controlled trial (NCT05147805); TPIP 80-640 µg QD; patients on stable background PAH therapy. |
Why This Matters
This provides clinical evidence of hemodynamic improvement with once-daily dosing, a key differentiator from placebo and an efficacy benchmark for comparison against other pulmonary vasodilators.
- [1] Insmed Incorporated. Press Release: Insmed Announces Positive Topline Results from Phase 2b Study of Treprostinil Palmitil Inhalation Powder (TPIP) as Once-Daily Therapy in Patients with Pulmonary Arterial Hypertension. June 10, 2025. View Source
